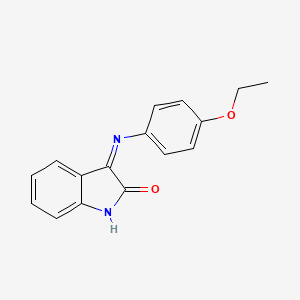

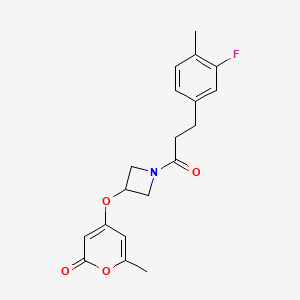

N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

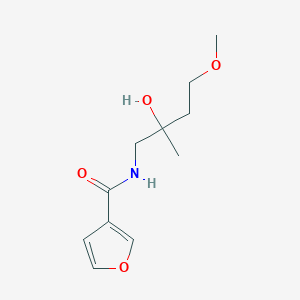

N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, also known as OPB-9195, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Applications De Recherche Scientifique

Metal-Assisted Electrocyclic Reaction

One study explores a metal-assisted electrocyclic reaction involving a CN–NC–CN system, where the condensate of benzil dihydrazone and acetylpyridine undergoes rearrangement to yield a cationic product. This process demonstrates the potential for synthesizing complex molecular structures, which could be relevant for materials science and catalysis (P. K. Pal et al., 2000).

Molecular Quadratic Hyperpolarizabilities Enhancement

Another investigation focuses on the enhancement of molecular quadratic hyperpolarizabilities in ruthenium(II) complexes through N-phenylation. This research might indicate applications in the development of materials for nonlinear optics, where controlling molecular hyperpolarizabilities is crucial (B. Coe et al., 1998).

Synthesis and Biological Activity

Further research includes the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, evaluating their potential as tyrosinase and melanin inhibitors. This study suggests applications in developing treatments for conditions related to pigmentation, demonstrating the compound's relevance in medicinal chemistry (H. Raza et al., 2019).

Heterocyclic Synthesis

Another segment of research deals with heterocyclic synthesis, where acetoacetanilides are used for the expeditious synthesis of thienopyridines and other fused derivatives. This highlights the compound's utility in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (A. A. Harb et al., 2006).

Antiproliferative Effects and DNA Binding

Research on dinuclear gold(III) compounds with bipyridyl ligands investigates their antiproliferative effects and DNA and protein binding properties. This study provides insight into the compound's potential applications in cancer therapy and understanding metal interactions with biological molecules (A. Casini et al., 2006).

Electrochemical Synthesis of Hydrogen Peroxide

Lastly, a study on the mesoporous nitrogen-doped carbon for the electrocatalytic synthesis of hydrogen peroxide presents an application in green chemistry, showcasing the potential of related compounds in sustainable chemical processes (Tim‐Patrick Fellinger et al., 2012).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-16(26)17-9-11-19(12-10-17)23-21(27)8-5-15-25-22(28)14-13-20(24-25)18-6-3-2-4-7-18/h2-4,6-7,9-14H,5,8,15H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHOPWFCEYEXPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2674913.png)

![2-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2674924.png)

![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)

![N-{[3-(difluoromethoxy)phenyl]methyl}-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2674932.png)